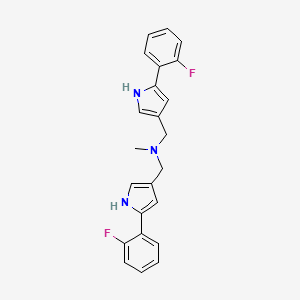
1-(5-(2-Fluorophenyl)-1H-pyrrol-3-yl)-N-((5-(2-fluorophenyl)-1H-pyrrol-3-yl)methyl)-N-methylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-(2-Fluorophenyl)-1H-pyrrol-3-yl)-N-((5-(2-fluorophenyl)-1H-pyrrol-3-yl)methyl)-N-methylmethanamine is a complex organic compound that features a pyrrole ring substituted with fluorophenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(2-Fluorophenyl)-1H-pyrrol-3-yl)-N-((5-(2-fluorophenyl)-1H-pyrrol-3-yl)methyl)-N-methylmethanamine typically involves the reaction of 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile with a palladium carbon catalyst under hydrogenation conditions . The reaction is carried out in a solvent such as tetrahydrofuran, with acetic acid and anhydrous sodium acetate as additional reagents. The reaction conditions include maintaining a temperature of 30±10°C and a pressure of 0.4±0.1 MPa for 20 hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Post-reaction processing steps include pH adjustment, extraction, drying, concentration, and crystallization to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
1-(5-(2-Fluorophenyl)-1H-pyrrol-3-yl)-N-((5-(2-fluorophenyl)-1H-pyrrol-3-yl)methyl)-N-methylmethanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation with catalysts like palladium on carbon or Raney nickel.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl groups, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines or alcohols.
Aplicaciones Científicas De Investigación
1-(5-(2-Fluorophenyl)-1H-pyrrol-3-yl)-N-((5-(2-fluorophenyl)-1H-pyrrol-3-yl)methyl)-N-methylmethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(5-(2-Fluorophenyl)-1H-pyrrol-3-yl)-N-((5-(2-fluorophenyl)-1H-pyrrol-3-yl)methyl)-N-methylmethanamine involves its interaction with specific molecular targets. The fluorophenyl groups enhance its binding affinity to certain enzymes or receptors, potentially modulating their activity. The pyrrole ring structure allows for interactions with nucleophilic sites in biological systems, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile: This compound shares the fluorophenyl and pyrrole-like structure but differs in its pyrazolo[3,4-b]pyridine core.
5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile: Similar in having the fluorophenyl and pyrrole components but lacks the N-methylmethanamine substitution.
Uniqueness
1-(5-(2-Fluorophenyl)-1H-pyrrol-3-yl)-N-((5-(2-fluorophenyl)-1H-pyrrol-3-yl)methyl)-N-methylmethanamine is unique due to its dual fluorophenyl substitutions and the presence of the N-methylmethanamine group, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C23H21F2N3 |
|---|---|
Peso molecular |
377.4 g/mol |
Nombre IUPAC |
1-[5-(2-fluorophenyl)-1H-pyrrol-3-yl]-N-[[5-(2-fluorophenyl)-1H-pyrrol-3-yl]methyl]-N-methylmethanamine |
InChI |
InChI=1S/C23H21F2N3/c1-28(14-16-10-22(26-12-16)18-6-2-4-8-20(18)24)15-17-11-23(27-13-17)19-7-3-5-9-21(19)25/h2-13,26-27H,14-15H2,1H3 |
Clave InChI |
KJUVDJNMXYOUNK-UHFFFAOYSA-N |
SMILES canónico |
CN(CC1=CNC(=C1)C2=CC=CC=C2F)CC3=CNC(=C3)C4=CC=CC=C4F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


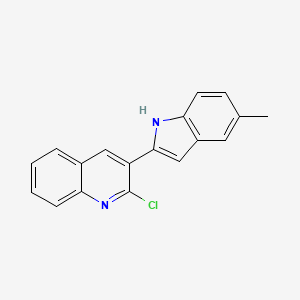
![(3S,11bS)-3-(2-hydroxy-2-methylpropyl)-9,10-bis(trideuteriomethoxy)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one](/img/structure/B13860030.png)
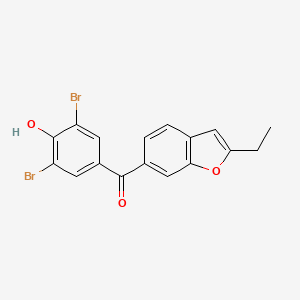
![2-[[4-[[4-(Dimethylamino)phenyl]diazenyl]phenyl]sulfonylamino]-4-methylpentanoic acid](/img/structure/B13860036.png)

![4-[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(5R)-5,6-dihydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-4-oxobutanoic acid](/img/structure/B13860048.png)
![3-[2-(Acetylamino)ethyl]-5-methoxy-1H-indol-6-yl beta-D-Glucopyranosiduronic Acid](/img/structure/B13860059.png)
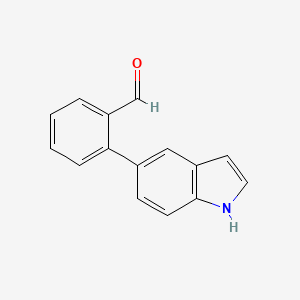

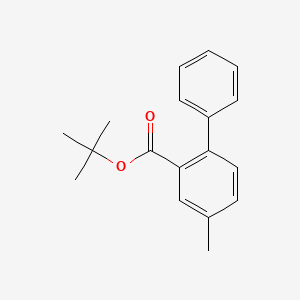
![5-chloro-N-(1H-indol-5-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13860089.png)
![tert-butyl 2-[(1-methyl-1H-pyrazol-4-yl)diazenyl]-3-oxobutanoate](/img/structure/B13860097.png)
![5-(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)pent-3-en-2-one](/img/structure/B13860098.png)

